N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide
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Overview
Description
N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide typically involves the reaction of 2-methylpiperidine with a suitable alkylating agent, followed by sulfonation. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine . The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Nucleophiles: Halogenated compounds, alkylating agents
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-[3-(2-Methylpiperidin-1-yl)propyl]methanesulfonamide
- 2-(4-ethoxyphenyl)-N-[3-[(2R)-2-methylpiperidin-1-yl]propyl]quinoline-4-carboxamide
Uniqueness
N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Properties
CAS No. |
88334-80-9 |
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Molecular Formula |
C11H24N2O2S |
Molecular Weight |
248.39 g/mol |
IUPAC Name |
N-[3-(2-methylpiperidin-1-yl)propyl]ethanesulfonamide |
InChI |
InChI=1S/C11H24N2O2S/c1-3-16(14,15)12-8-6-10-13-9-5-4-7-11(13)2/h11-12H,3-10H2,1-2H3 |
InChI Key |
GRXMOUDWAZWDQP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NCCCN1CCCCC1C |
Origin of Product |
United States |
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